

Application Notes and Protocols: Flow Cytometry Gating Strategy for TA-1801 Binding

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Compound of Interest

Compound Name: TA-1801

Cat. No.: B1662764

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Introduction

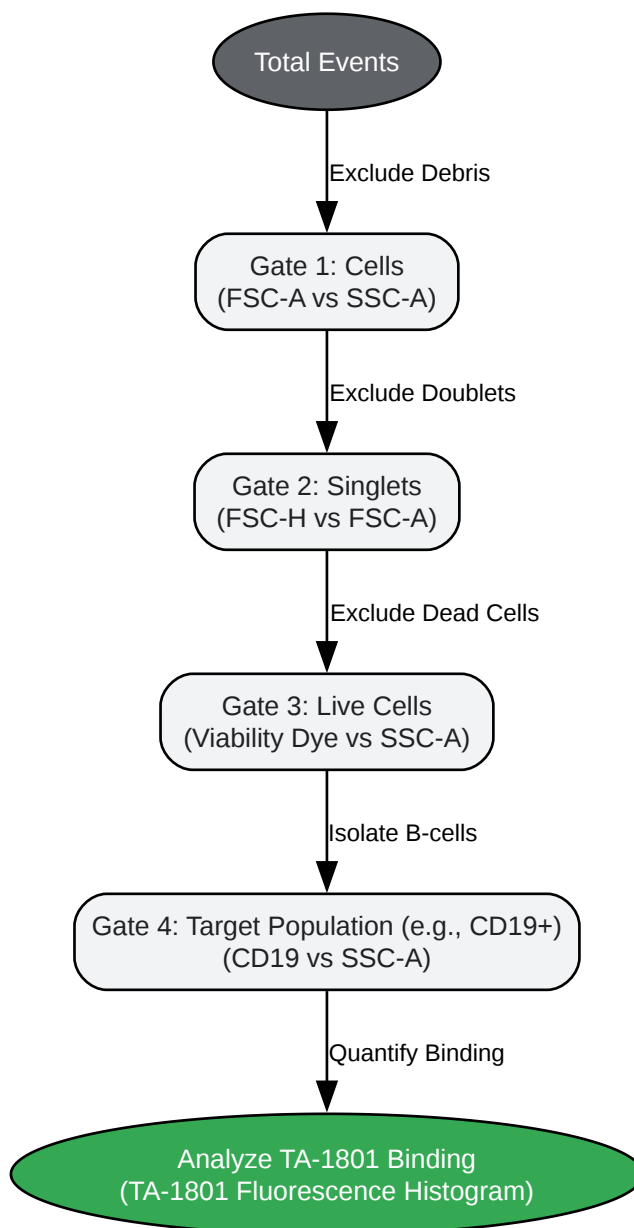
TA-1801 is a novel bispecific antibody that holds significant promise in the treatment of B-cell malignancies. Its unique mechanism of action involves the simultaneous targeting of two key cell surface proteins: CD19, a well-established B-cell marker, and CD47, a crucial "don't eat me" signal that cancer cells exploit to evade the immune system.^{[1][2][3]} By binding to both targets, **TA-1801** is designed to selectively mark B-cells for destruction by macrophages, enhancing antibody-dependent cellular phagocytosis (ADCP).^{[1][2]}

Accurate and reproducible methods for quantifying the binding of **TA-1801** to its target cells are essential for both preclinical research and clinical development. Flow cytometry is a powerful and widely used technique for this purpose, allowing for the precise analysis of individual cells within a heterogeneous population.^{[4][5][6]} This document provides a detailed protocol and gating strategy for assessing the binding of **TA-1801** to B-cells using flow cytometry.

Signaling Pathway and Mechanism of Action

TA-1801's therapeutic effect is initiated by its binding to CD19 and CD47 on the surface of B-cells. CD19 is a transmembrane protein that is part of the B-cell receptor (BCR) complex and plays a critical role in B-cell activation and proliferation. CD47 is an integrin-associated protein that interacts with signal-regulatory protein alpha (SIRPα) on macrophages. The CD47-SIRPα interaction delivers an inhibitory signal to the macrophage, preventing phagocytosis. By

blocking the CD47-SIRP α interaction, **TA-1801** removes this "don't eat me" signal. The Fab arms of **TA-1801** bind to CD19 and CD47, while its Fc region can be recognized by Fc receptors on macrophages, further promoting phagocytosis.



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